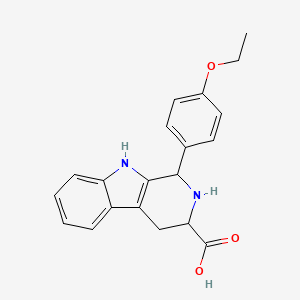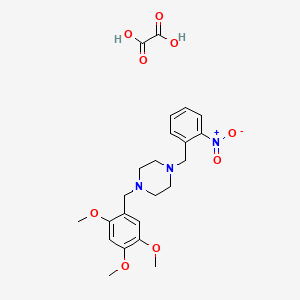
N-(4-nitrophenyl)-4-morpholinecarbothioamide
Overview
Description
N-(4-nitrophenyl)-4-morpholinecarbothioamide, also known as NMCC, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of cholinesterase enzymes and has been used in the development of drugs for the treatment of Alzheimer's disease.
Mechanism of Action
N-(4-nitrophenyl)-4-morpholinecarbothioamide inhibits cholinesterase enzymes by binding to the active site of the enzyme. This prevents the enzyme from breaking down acetylcholine, leading to an increase in its levels in the brain. This increase in acetylcholine levels can improve cognitive function in individuals with Alzheimer's disease.
Biochemical and Physiological Effects
This compound has been shown to improve cognitive function in individuals with Alzheimer's disease. It has also been shown to have potential in the treatment of other neurological conditions such as Parkinson's disease. However, this compound has also been shown to have toxic effects on the liver and kidneys, and its use in humans requires further investigation.
Advantages and Limitations for Lab Experiments
The advantages of using N-(4-nitrophenyl)-4-morpholinecarbothioamide in lab experiments include its potent inhibitory effects on cholinesterase enzymes, its ability to improve cognitive function, and its potential in the treatment of neurological conditions. However, the limitations of using this compound in lab experiments include its toxicity to the liver and kidneys and the complex synthesis method required to produce it.
Future Directions
For research on N-(4-nitrophenyl)-4-morpholinecarbothioamide include investigating its potential in the treatment of other neurological conditions, such as Parkinson's disease, and improving the synthesis method to increase yield and purity. Further investigation is also needed to determine the safety and efficacy of this compound in humans.
Conclusion
In conclusion, this compound is a potent inhibitor of cholinesterase enzymes that has been widely used in scientific research. It has shown potential in the treatment of Alzheimer's disease and other neurological conditions. However, its use in humans requires further investigation due to its toxic effects on the liver and kidneys. Further research is needed to determine its safety and efficacy in humans and to improve the synthesis method to increase yield and purity.
Scientific Research Applications
N-(4-nitrophenyl)-4-morpholinecarbothioamide has been used extensively in scientific research as a potent inhibitor of cholinesterase enzymes. Cholinesterases are enzymes that break down acetylcholine, a neurotransmitter that is essential for cognitive function. Inhibition of cholinesterase enzymes can lead to an increase in acetylcholine levels in the brain, which can improve cognitive function. This compound has been used in the development of drugs for the treatment of Alzheimer's disease, a condition characterized by a decline in cognitive function.
properties
IUPAC Name |
N-(4-nitrophenyl)morpholine-4-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O3S/c15-14(16)10-3-1-9(2-4-10)12-11(18)13-5-7-17-8-6-13/h1-4H,5-8H2,(H,12,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXRGFTFOOPUGKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=S)NC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![11-(3-fluorophenyl)-10-(3-methylbutanoyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B3948703.png)

![N-(4-{[4-(2-chlorobenzyl)-1-piperazinyl]sulfonyl}phenyl)acetamide oxalate](/img/structure/B3948716.png)

![N-(3-chloro-4-methylphenyl)-4-[(2-hydroxyethyl)amino]-3-nitrobenzamide](/img/structure/B3948748.png)

![N-methyl-N-[1-methyl-2-(4-methylpyridin-2-yl)ethyl]-4-(2-thienyl)butanamide](/img/structure/B3948761.png)

![4-(3,4-dimethoxyphenyl)-N-[(3-phenyltetrahydro-2H-pyran-3-yl)methyl]tetrahydro-2H-pyran-4-carboxamide](/img/structure/B3948770.png)

![N-1-naphthyl-2-[(6-oxo-4-phenyl-1,4,5,6-tetrahydro-2-pyrimidinyl)thio]acetamide](/img/structure/B3948808.png)

![2,6-dimethoxy-4-{[4-(1-naphthylmethyl)-1-piperazinyl]methyl}phenol ethanedioate (salt)](/img/structure/B3948826.png)
